(1R,2R)-2-Morpholinocyclohexyl methanesulfonate
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Overview
Description
(1R,2R)-2-Morpholinocyclohexyl methanesulfonate is a chemical compound known for its utility in organic synthesis. It is characterized by the presence of a morpholine ring attached to a cyclohexane ring, with a methanesulfonate group as a substituent. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Morpholinocyclohexyl methanesulfonate typically involves the reaction of (1R,2R)-1,2-Cyclohexanedimethanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to 0°C
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Morpholinocyclohexyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the morpholine ring or the cyclohexane ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.
Scientific Research Applications
(1R,2R)-2-Morpholinocyclohexyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying their functions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2R)-2-Morpholinocyclohexyl methanesulfonate exerts its effects involves its ability to act as a leaving group in substitution reactions. The methanesulfonate group is a good leaving group, facilitating the introduction of various nucleophiles into the molecule. This property is exploited in the synthesis of diverse organic compounds.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Cyclohexanedimethanol: A precursor in the synthesis of (1R,2R)-2-Morpholinocyclohexyl methanesulfonate.
(1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane: Another compound with similar structural features and reactivity.
Uniqueness
What sets this compound apart is its morpholine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized organic compounds.
Properties
IUPAC Name |
[(1R,2R)-2-morpholin-4-ylcyclohexyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-17(13,14)16-11-5-3-2-4-10(11)12-6-8-15-9-7-12/h10-11H,2-9H2,1H3/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKFHSJCYRPODF-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCCCC1N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1CCCC[C@H]1N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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